molecular formula C13H14N2OS B14569647 4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione CAS No. 61539-11-5

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione

Cat. No.: B14569647
CAS No.: 61539-11-5
M. Wt: 246.33 g/mol
InChI Key: SDKHOQYFFMDBJU-UHFFFAOYSA-N
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Description

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione typically involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For this specific compound, the starting materials would include ethyl acetoacetate, benzaldehyde, and thiourea. The reaction is usually carried out in ethanol under reflux conditions with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation pathways, thereby exerting neuroprotective or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione is unique due to the presence of the ethoxy group, which can enhance its solubility and interaction with biological targets. This structural feature may contribute to its distinct pharmacological properties compared to other pyrimidine derivatives.

Properties

CAS No.

61539-11-5

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

4-ethoxy-6-methyl-5-phenyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H14N2OS/c1-3-16-12-11(9(2)14-13(17)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,17)

InChI Key

SDKHOQYFFMDBJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=S)NC(=C1C2=CC=CC=C2)C

Origin of Product

United States

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